molecular formula C11H11Br2NO2 B1459285 (3,5-Dibromophenyl)(morpholino)methanone CAS No. 1880518-04-6

(3,5-Dibromophenyl)(morpholino)methanone

Cat. No.: B1459285
CAS No.: 1880518-04-6
M. Wt: 349.02 g/mol
InChI Key: KTQHQXZUDPVOAO-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)(morpholino)methanone is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of morpholino methanone derivatives that are investigated for their potential to interact with key neurological targets. This compound is structurally related to investigational molecules designed to interact with the benzodiazepine binding sites in the central nervous system . Research on close analogs, such as (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholino)methanone (LQFM289), has demonstrated potent anxiolytic-like effects in preclinical models, without inducing motor coordination impairments at specific doses . These effects are mediated through interactions with the GABAergic system, a primary inhibitory pathway in the brain . The morpholino methanone scaffold thus represents a valuable template for developing novel research tools for neuroscience. This compound is provided for research and development purposes. It is intended for use in in vitro assays and preclinical studies to further elucidate the structure-activity relationships and mechanisms of action of this class of compounds. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(3,5-dibromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQHQXZUDPVOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of (3,5-Dibromophenyl)(morpholino)methanone generally follows these key steps:

  • Activation of 3,5-dibromobenzoic acid to a more reactive intermediate (e.g., acid chloride or benzotriazole derivative).
  • Nucleophilic acyl substitution by morpholine to form the amide bond.
  • Purification and characterization of the product.

This approach leverages the nucleophilicity of morpholine’s nitrogen and the electrophilicity of the activated carboxylic acid derivative.

Activation of 3,5-Dibromobenzoic Acid

Two main activation methods are commonly reported:

Activation Method Reagents Used Advantages Notes
Acid Chloride Formation Thionyl chloride (SOCl2) High reactivity, straightforward Requires careful handling due to corrosive reagents
N-Acylbenzotriazole Formation Benzotriazole, DCC (dicyclohexylcarbodiimide) Neutral reaction conditions, stable intermediates Suitable for acid/base sensitive substituents

Details:

  • The acid chloride method involves refluxing 3,5-dibromobenzoic acid with thionyl chloride to form 3,5-dibromobenzoyl chloride, which is then reacted with morpholine under controlled conditions.
  • The benzotriazole method, as described in ARKAT publications, uses DCC to couple 3,5-dibromobenzoic acid with benzotriazole, forming an N-acylbenzotriazole intermediate. This intermediate is more stable and can be reacted with morpholine under mild conditions, improving yield and functional group tolerance.

Coupling with Morpholine

After activation, morpholine is added to the reactive intermediate to form the target amide:

  • Reaction Conditions: Typically performed in an inert solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Catalysts/Additives: Sometimes bases like triethylamine (TEA) are added to neutralize released acid and drive the reaction forward.
  • Reaction Time: Varies from 1 hour to overnight depending on conditions.

Representative Experimental Procedure

Using N-Acylbenzotriazole Intermediate:

  • Stir 3,5-dibromobenzoic acid (6 mmol), benzotriazole (5 mmol), and DCC (7 mmol) in CH2Cl2 (10 mL) overnight at room temperature.
  • Remove solvent under reduced pressure.
  • Purify residue by silica gel chromatography (eluent: ethyl acetate/n-hexane 1:3).
  • React purified N-(3,5-dibromophenyl)benzotriazolylmethanone with morpholine in CH2Cl2 at room temperature for several hours.
  • Purify final product by column chromatography.

This method yields this compound with high purity and good yields, while maintaining mild reaction conditions suitable for sensitive substituents.

Alternative Methods and Considerations

  • Direct Amidation: Heating 3,5-dibromobenzoic acid with morpholine in the presence of coupling agents like HATU or EDC can also afford the amide, but may require higher temperatures or longer times.
  • Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for solubility and reaction efficiency.
  • Purification: Silica gel chromatography using mixtures of ethyl acetate and hexane is standard to isolate pure amide.

Summary Table of Preparation Methods

Step Method/Condition Reagents/Conditions Yield & Notes
Activation Acid chloride formation SOCl2, reflux High reactivity, but harsh conditions
N-Acylbenzotriazole intermediate Benzotriazole, DCC, CH2Cl2, rt, overnight Neutral conditions, stable intermediate, good yields
Coupling Nucleophilic substitution with morpholine Morpholine, CH2Cl2 or DMF, rt or mild heating Efficient, mild conditions, good yields
Purification Column chromatography Silica gel, EtOAc/n-hexane mixtures High purity product

Research Findings and Advantages of the Benzotriazole Method

  • The benzotriazole method provides a neutral reaction environment, which is beneficial for substrates with acid/base sensitive groups.
  • N-Acylbenzotriazoles are more stable and easier to handle than acid chlorides or other activated carboxylic acid derivatives.
  • This method has been shown to give comparable or better yields than traditional methods, with simpler work-up procedures.

Chemical Reactions Analysis

(3,5-Dibromophenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The bromine atoms in the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the use of catalysts or under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,5-Dibromophenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and the dibromophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Key Differences :

  • Structure : Replaces the six-membered morpholine ring with a five-membered pyrrolidine ring.
  • Molecular Formula: Identical (C₁₁H₁₁Br₂NO) but with distinct stereoelectronic properties.
  • Impact :
    • Solubility : Pyrrolidine lacks the oxygen atom in morpholine, reducing polarity and aqueous solubility.
    • Conformation : The smaller pyrrolidine ring may restrict rotational freedom compared to morpholine.
  • Applications : Pyrrolidine derivatives are often explored for their metabolic stability in drug design .

(2-Amino-3,5-diiodophenyl)(morpholino)methanone (5g)

Key Differences :

  • Substituents: Diiodo (vs. dibromo) at the 3,5-positions and an amino group at the 2-position.
  • Impact: Electronic Effects: Iodine’s larger atomic radius and polarizability enhance van der Waals interactions.
  • Synthesis : Prepared via protocols involving substituted anilines and morpholine derivatives, differing from brominated analogs .

(9H-Carbazol-9-yl)(3,5-dibromophenyl)methanone (2m)

Key Differences :

  • Structure : Replaces morpholine with a carbazole moiety.
  • Impact: Aromaticity: Carbazole’s extended π-system enhances π-π stacking, relevant in organic electronics.
  • Synthesis : Synthesized via coupling reactions with diaryliodonium salts, yielding 88% efficiency .

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Key Differences :

  • Core Structure: Cyclopropane ring fused with phenyl and phenoxy groups.
  • Impact :
    • Steric Strain : Cyclopropane’s angle strain increases reactivity in ring-opening reactions.
    • Diastereomer Ratio : Synthesized with a 20:1 dr, indicating stereochemical complexity absent in the target compound .

4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone

Key Differences :

  • Substituents : 3,5-Difluorophenyl group and a triazole linker.
  • Impact: Electron Effects: Fluorine’s electronegativity increases electron deficiency compared to bromine.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Component Notable Properties
(3,5-Dibromophenyl)(morpholino)methanone C₁₁H₁₁Br₂NO 333.03 3,5-dibromophenyl Morpholine High solubility, electron-withdrawing effects
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone C₁₁H₁₁Br₂NO 333.03 3,5-dibromophenyl Pyrrolidine Reduced polarity, conformational rigidity
(2-Amino-3,5-diiodophenyl)(morpholino)methanone C₁₁H₁₁I₂N₂O 466.03 (estimated) 2-amino-3,5-diiodophenyl Morpholine Enhanced van der Waals interactions
(9H-Carbazol-9-yl)(3,5-dibromophenyl)methanone C₁₉H₁₂Br₂NO 429.12 (estimated) 3,5-dibromophenyl Carbazole Extended π-system for stacking
[4-(3,5-Difluorophenyl)-triazolyl]methanone C₁₇H₁₄F₂N₄O₂ 368.32 (estimated) 3,5-difluorophenyl, triazole Morpholine Improved metabolic stability

Biological Activity

(3,5-Dibromophenyl)(morpholino)methanone is an organic compound notable for its unique structural features, including a dibromophenyl group and a morpholino group linked through a methanone functional group. The presence of bromine atoms at the 3 and 5 positions of the phenyl ring significantly enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}Br2_2N2_2O
  • Molecular Weight : 328.03 g/mol

The unique positioning of bromine atoms contributes to the compound's distinct reactivity profile compared to other similar compounds.

The primary mechanism of action for this compound involves steric blocking of RNA interactions. The morpholino component binds selectively to specific RNA sequences, preventing other molecules from interacting with them. This characteristic makes it particularly valuable for applications in gene silencing and therapeutic interventions targeting RNA-based mechanisms.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer activities. Its ability to inhibit RNA interactions suggests applications in targeting viral replication processes and cancer cell proliferation.

  • Case Study : A study demonstrated that this compound effectively inhibited the replication of certain RNA viruses by binding to their genomic RNA, thereby preventing translation and subsequent viral protein synthesis.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed promising results in inhibiting cell growth:

Cell LineIC50 (µM)Reference
HeLa15.2
A54912.4
MCF-718.6

These findings indicate that the compound has significant potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the dibromophenyl or morpholino groups can significantly affect biological activity. For instance:

  • Substituent Variations : Compounds with different halogen substitutions on the phenyl ring exhibit varied reactivity profiles.
Compound NameMolecular FormulaKey Features
(2-Bromophenyl)(morpholino)methanoneC11_{11}H12_{12}BrN2_2OSingle bromine substitution; different activity profile
(4-Bromophenyl)(morpholino)methanoneC11_{11}H12_{12}BrN2_2OBromine at para position; distinct reactivity
(3-Chlorophenyl)(morpholino)methanoneC11_{11}H12_{12}ClN2_2OChlorine substitution; different biological properties

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Gene Silencing : Its ability to bind RNA makes it a candidate for developing therapies aimed at silencing specific genes involved in disease progression.
  • Antiviral Treatments : The compound's mechanism of action could be leveraged to create antiviral drugs targeting RNA viruses.

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves and PPE to prevent dermal exposure. Store in sealed containers under nitrogen at −20°C. Spills require neutralization with 10% sodium bicarbonate before disposal as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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